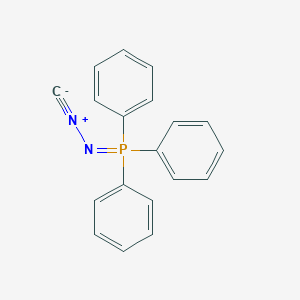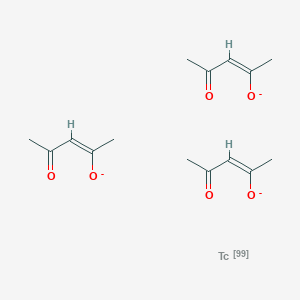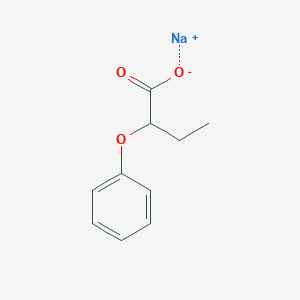![molecular formula C18H18N2O B034266 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol CAS No. 101342-93-2](/img/structure/B34266.png)
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol, also known as SNC80, is a synthetic compound that acts as a selective agonist for the delta opioid receptor. Delta opioid receptors are a type of protein found in the brain and spinal cord that are involved in pain modulation, mood regulation, and addiction. SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
Mecanismo De Acción
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol acts as a selective agonist for the delta opioid receptor, which is involved in the modulation of pain, mood, and addiction. Activation of the delta opioid receptor by 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol results in the inhibition of neurotransmitter release, which can reduce pain and produce other physiological effects.
Biochemical and Physiological Effects:
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been shown to produce a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of mood and anxiety, and the potential for addiction treatment. It has also been shown to have neuroprotective effects and to enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has several advantages for use in lab experiments, including its high selectivity for the delta opioid receptor and its ability to produce a range of physiological effects. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol, including the investigation of its potential therapeutic applications in the treatment of pain, depression, and addiction. Other areas of research could include the development of more selective agonists for the delta opioid receptor, as well as the investigation of the potential for combination therapies with other drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol.
Métodos De Síntesis
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol can be synthesized using various methods, including the reaction of 1-phenylcyclopropylamine with 4-(2-bromoethyl)phenol and subsequent reduction with sodium borohydride. Other methods involve the use of palladium-catalyzed coupling reactions or the modification of existing opioid compounds.
Aplicaciones Científicas De Investigación
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been extensively studied in preclinical and clinical research for its potential therapeutic applications. In animal studies, 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been shown to effectively reduce pain and inflammation, as well as exhibit antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of addiction, particularly opioid addiction.
Propiedades
Número CAS |
101342-93-2 |
|---|---|
Nombre del producto |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol |
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol |
InChI |
InChI=1S/C18H18N2O/c21-15-8-6-14(7-9-15)18(13-4-2-1-3-5-13)12-16(18)17-19-10-11-20-17/h1-9,16,21H,10-12H2,(H,19,20) |
Clave InChI |
CDEJORMMVLZMBY-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=C(C=C4)O |
SMILES canónico |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=C(C=C4)O |
Sinónimos |
4-hydroxycibenzoline HCBZ p-hydroxycibenzoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




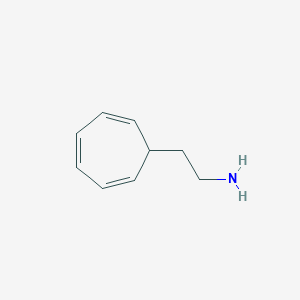

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

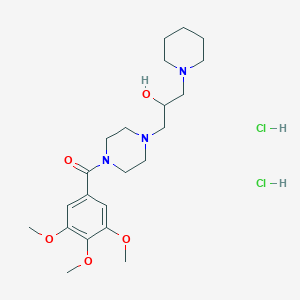
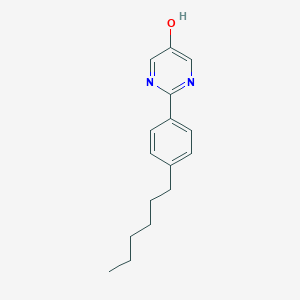


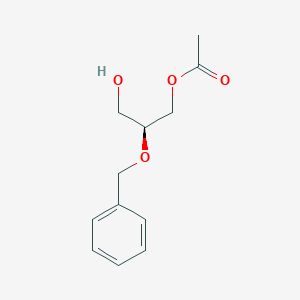
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
